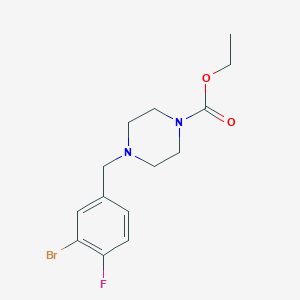
3-methyl-N-(2,4,5-trichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2,4,5-trichlorophenyl)benzamide, also known as AG490, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mécanisme D'action
3-methyl-N-(2,4,5-trichlorophenyl)benzamide inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing the phosphorylation of downstream STAT proteins. This leads to the inhibition of gene transcription and the suppression of cellular proliferation and survival. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to selectively target JAK2 and JAK3, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing apoptosis and suppressing angiogenesis. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide also inhibits the activation of immune cells and reduces inflammation in animal models. In addition, 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It can be easily synthesized and purified, and its effects can be evaluated using various assays, including cell proliferation, apoptosis, and gene expression. However, 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time for 3-methyl-N-(2,4,5-trichlorophenyl)benzamide in experiments.
Orientations Futures
For research include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of the JAK/STAT pathway in various diseases and its potential as a therapeutic target should be further explored.
Méthodes De Synthèse
3-methyl-N-(2,4,5-trichlorophenyl)benzamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-methylbenzoic acid and 2,4,5-trichloroaniline to form 3-methyl-N-(2,4,5-trichlorophenyl)benzamide. The synthesis process involves multiple steps, including acid-catalyzed esterification, nucleophilic substitution, and oxidation. The purity of 3-methyl-N-(2,4,5-trichlorophenyl)benzamide can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been widely used in scientific research to investigate the JAK/STAT signaling pathway and its role in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been demonstrated to suppress the activation of immune cells and reduce inflammation in animal models. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
3-methyl-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFSKBGJIZQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)


![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)